6-Carboxyfluorescein diacetate

Descripción general

Descripción

6-Carboxyfluorescein diacetate is a fluorescent dye commonly used in various scientific research applications. It is a derivative of fluorescein, a compound known for its bright green fluorescence. The addition of carboxyl and acetate groups enhances its properties, making it useful for cell viability assays, cell tracking, and other biological studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Carboxyfluorescein diacetate typically involves the esterification of 6-carboxyfluorescein with acetic anhydride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

6-Carboxyfluorescein diacetate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bonds are hydrolyzed by intracellular esterases, converting the compound into 6-carboxyfluorescein.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in biological applications.

Common Reagents and Conditions

Hydrolysis: Typically occurs in aqueous environments within cells, facilitated by esterases.

Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents under controlled conditions.

Major Products Formed

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

6-Carboxyfluorescein diacetate is a membrane-permeable compound that, upon entering cells, is hydrolyzed by intracellular esterases to release the fluorescent 6-carboxyfluorescein. This property allows it to be employed effectively for labeling live cells, facilitating real-time observation of cellular activities.

Key Applications

-

Cell Proliferation Studies

- This compound is extensively used to analyze T lymphocyte proliferation in various settings. For instance, studies have demonstrated its effectiveness in assessing mitogenic responses in patients with primary immunodeficiencies, where it helped distinguish between normal and impaired T-cell responses .

-

Immunological Assays

- The compound is employed in flow cytometry for labeling cells to evaluate immune responses. It has been shown to enhance the detection of endothelial progenitor cells in human peripheral blood, providing a reliable method for quantifying these cells using CFSE-labeled microspheres as reference standards .

- Cancer Research

- Cell Tracking

Case Study 1: T Lymphocyte Proliferation

A study involving 46 unclassified patients used this compound to evaluate T-cell disorders. Results indicated significantly lower CD3+ blast cell counts after stimulation compared to healthy controls, highlighting the dye's role in diagnosing immunodeficiencies .

Case Study 2: Endothelial Progenitor Cells Detection

Research established a single-platform flow cytometry method using this compound-labeled microspheres for detecting endothelial progenitor cells. This method proved faster and more cost-effective than traditional techniques while maintaining accuracy in cell quantification .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 6-Carboxyfluorescein diacetate involves its uptake by cells, where intracellular esterases hydrolyze the ester bonds, converting it into 6-carboxyfluorescein. This conversion results in a highly fluorescent compound that can be detected using various fluorescence-based techniques. The fluorescence intensity decreases with each cell division, allowing researchers to track cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

5-Carboxyfluorescein diacetate: Another derivative of fluorescein with similar properties but different positional isomers.

Carboxyfluorescein succinimidyl ester: Used for similar applications but has a succinimidyl ester group that enhances its reactivity with amines.

Uniqueness

6-Carboxyfluorescein diacetate is unique due to its specific ester groups, which make it highly cell-permeable and suitable for long-term cell tracking studies. Its ability to differentiate viable cells from apoptotic cells also sets it apart from other fluorescent dyes .

Actividad Biológica

6-Carboxyfluorescein diacetate (6-CFDA) is a fluorescent probe widely used in biological research to assess cell viability, proliferation, and metabolic activity. This compound is particularly notable for its ability to penetrate cell membranes and undergo hydrolysis by intracellular esterases, resulting in the release of the fluorescent 6-carboxyfluorescein (6-CF), which can be detected and quantified. This article explores the biological activity of 6-CFDA, including its mechanisms of action, applications in various studies, and relevant case studies.

6-CFDA is a membrane-permeant compound that, upon entering cells, is hydrolyzed by esterases to produce 6-carboxyfluorescein. This process can be summarized as follows:

- Uptake : 6-CFDA diffuses across the cell membrane.

- Hydrolysis : Inside the cell, esterases cleave the acetate groups, converting 6-CFDA into 6-CF.

- Fluorescence : The released 6-CF exhibits strong fluorescence, allowing for detection via fluorescence microscopy or flow cytometry.

Applications in Research

The biological activity of 6-CFDA has been leveraged in various research contexts:

- Cell Proliferation Studies : It is commonly used to assess T lymphocyte proliferation in immunological studies. For instance, a study demonstrated that 6-CFDA could effectively measure mitogenic responses in patients with primary immunodeficiencies .

- Metabolic Activity Assessment : Research has utilized 6-CFDA to evaluate metabolic processes in hepatocytes, providing insights into xenobiotic metabolism and cellular heterogeneity .

- Bacterial Activity Detection : While studies have shown that carboxyfluorescein diacetate (CFDA) can indicate bacterial activity, it was found that CFDA/SE (a derivative) was less effective due to non-specific labeling .

Case Studies

-

T Lymphocyte Proliferation :

- Study Overview : A study involving 46 unclassified patients assessed T-cell disorders using a CFSE-based assay. The results indicated significantly lower CD3+ blast cells after stimulation compared to healthy controls .

- Findings : The proliferation response was notably impaired in patients with combined immunodeficiencies, highlighting the utility of 6-CFDA in diagnosing T-cell defects.

-

Hepatocyte Metabolism :

- Study Overview : Researchers employed multiphoton fluorescence microscopy to study the metabolism of xenobiotics in hepatocytes using 6-CFDA .

- Findings : The study revealed distinct kinetics in the accumulation of fluorescence between the cytoplasm and nucleus, suggesting variations in drug transport mechanisms.

-

Bacterial Viability Testing :

- Study Overview : A comparative analysis evaluated the effectiveness of CFDA against other fluorescent probes for detecting bacterial viability .

- Findings : The study concluded that while CFDA was effective for detecting active bacteria, CFDA/SE failed to differentiate between active and inactive cells.

Research Findings Summary

Propiedades

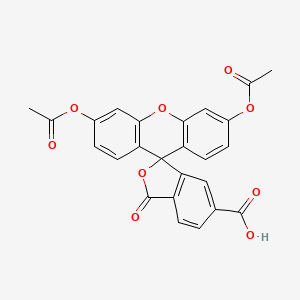

IUPAC Name |

3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16O9/c1-12(26)31-15-4-7-18-21(10-15)33-22-11-16(32-13(2)27)5-8-19(22)25(18)20-9-14(23(28)29)3-6-17(20)24(30)34-25/h3-11H,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOGCCYGOPYYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187121 | |

| Record name | 6-Carboxyfluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3348-03-6 | |

| Record name | 6-Carboxyfluorescein diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003348036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Carboxyfluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Carboxyfluorescein Diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.